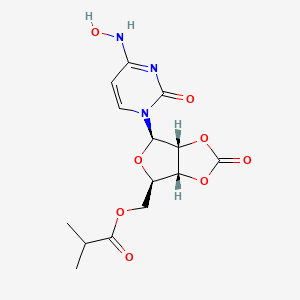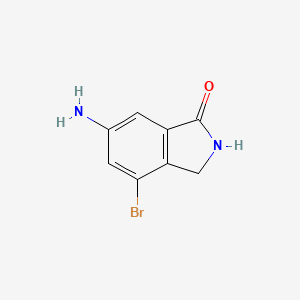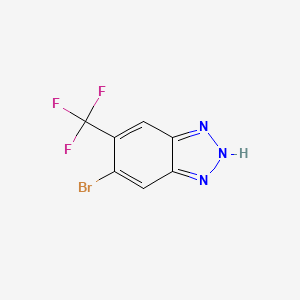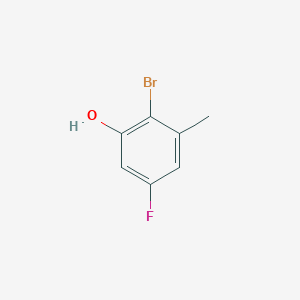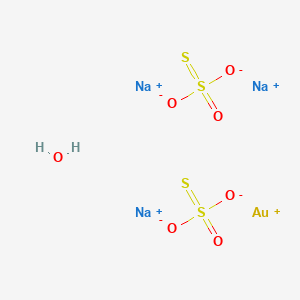
Trisodium;dioxido-oxo-sulfanylidene-lambda6-sulfane;gold(1+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AuNa3(S2O3)2⋅xH2O
. It is a coordination complex where gold is in the +1 oxidation state, coordinated with thiosulfate anions and sodium cations. This compound is known for its applications in various fields, including chemistry, medicine, and industry.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold(I) sodium thiosulfate hydrate can be synthesized through the reaction of gold(I) chloride with sodium thiosulfate in an aqueous solution. The reaction typically proceeds as follows:
AuCl+2Na2S2O3→Na3[Au(S2O3)2]+NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of gold(I) sodium thiosulfate hydrate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Types of Reactions:
Oxidation: Gold(I) sodium thiosulfate hydrate can undergo oxidation reactions, where the gold(I) is oxidized to gold(III).
Reduction: It can also be reduced back to elemental gold under certain conditions.
Substitution: The thiosulfate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or chlorine can be used to oxidize gold(I) to gold(III).
Reducing Agents: Sodium borohydride or hydrazine can reduce gold(I) to elemental gold.
Substitution Reactions: Ligands such as cyanide or thiocyanate can replace thiosulfate under appropriate conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold.
Substitution: Various gold(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Gold(I) sodium thiosulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of organogold compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antirheumatic properties.
Medicine: It has been explored for its therapeutic potential in treating rheumatoid arthritis and other inflammatory conditions.
Industry: The compound is used in gold plating and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which gold(I) sodium thiosulfate hydrate exerts its effects involves the interaction of gold ions with biological molecules. Gold ions can bind to thiol groups in proteins, altering their function and leading to anti-inflammatory effects. The thiosulfate ligands help stabilize the gold ions and facilitate their transport and interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Gold(I) sodium thiosulfate hydrate can be compared with other gold(I) compounds such as:
Gold(I) chloride (AuCl): Unlike gold(I) sodium thiosulfate hydrate, gold(I) chloride is less stable and more reactive.
Gold(I) cyanide (AuCN): This compound is used in gold plating but is more toxic compared to gold(I) sodium thiosulfate hydrate.
Gold(I) thiomalate: Used in medicine for its anti-inflammatory properties, similar to gold(I) sodium thiosulfate hydrate but with different pharmacokinetics and toxicity profiles.
Gold(I) sodium thiosulfate hydrate is unique due to its stability, solubility in water, and lower toxicity, making it suitable for a variety of applications in research and industry.
Eigenschaften
Molekularformel |
AuH2Na3O7S4 |
|---|---|
Molekulargewicht |
508.2 g/mol |
IUPAC-Name |
trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+);hydrate |
InChI |
InChI=1S/Au.3Na.2H2O3S2.H2O/c;;;;2*1-5(2,3)4;/h;;;;2*(H2,1,2,3,4);1H2/q4*+1;;;/p-4 |
InChI-Schlüssel |
ZGVOAEZGMDDTAY-UHFFFAOYSA-J |
Kanonische SMILES |
O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


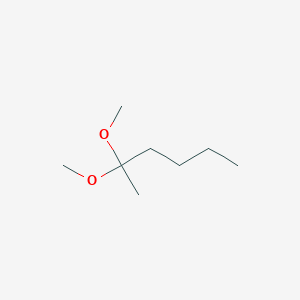
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
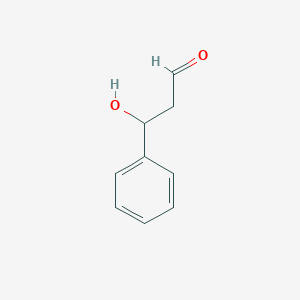
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
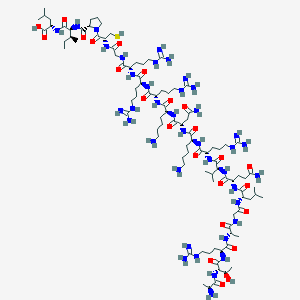
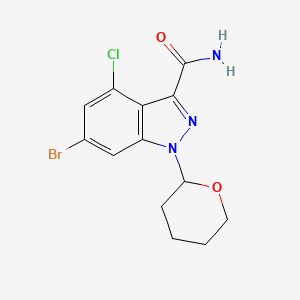
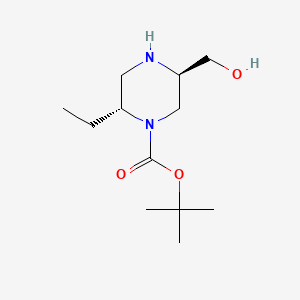
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
